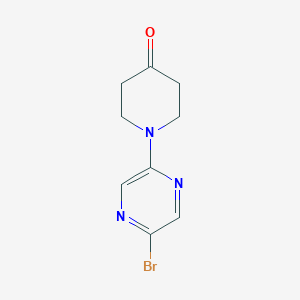

1-(5-Bromopyrazin-2-yl)piperidin-4-one

Descripción

Propiedades

IUPAC Name |

1-(5-bromopyrazin-2-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPSGLWBIPZZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(5-Bromopyrazin-2-yl)piperidin-4-one typically involves a series of organic reactions. While specific synthetic routes are not widely documented, it is generally prepared through the modification of known compounds[2][2]. The process may include steps such as bromination, cyclization, and functional group transformations under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(5-Bromopyrazin-2-yl)piperidin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

Cyclization: It can form cyclic structures through intramolecular reactions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.

Medicine: It has potential as a precursor for the development of pharmaceutical agents.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(5-Bromopyrazin-2-yl)piperidin-4-one involves its interaction with molecular targets, potentially including enzymes and receptors. The bromopyrazine ring can engage in various binding interactions, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares 1-(5-Bromopyrazin-2-yl)piperidin-4-one with key analogs, highlighting structural differences and biological activities:

*BPU is included due to its structural relevance and shared pyrazine core.

Physicochemical and Pharmacokinetic Properties

- Stability: Piperidin-4-one derivatives with electron-withdrawing groups (e.g., bromobenzoyl in ) show enhanced stability under normal conditions, critical for drug formulation .

- Toxicity : BPU’s ADMET profile (predicted via admetSAR 2.0) indicates low hepatotoxicity, a key advantage over older chemotherapeutics .

Actividad Biológica

1-(5-Bromopyrazin-2-yl)piperidin-4-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromopyrazine moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily revolves around its role as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that this compound effectively inhibits cell growth, with an IC50 value of approximately 4.64 µM against Jurkat cells .

- Cell Cycle Arrest : Flow cytometry analyses revealed that this compound induces cell cycle arrest in the sub-G1 phase, suggesting apoptosis activation .

- Antiangiogenic Properties : The compound has demonstrated significant antiangiogenic effects in chick chorioallantoic membrane assays, indicating its potential to inhibit blood vessel formation in tumors .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Jurkat | 4.64 | Apoptosis induction |

| HeLa | Varies | Cytotoxicity |

| MCF-7 | Varies | Cytotoxicity |

These results highlight the compound's promising anticancer properties across different cell lines.

Case Studies

A notable study focused on the synthesis and characterization of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which is structurally related to this compound. This study demonstrated that BPU effectively inhibited cell proliferation and showed significant binding affinity for matrix metalloproteinases (MMPs), which are crucial in cancer metastasis . The docking studies revealed binding energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interactions with these targets .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives known for their anticancer properties:

| Compound | Activity | Reference |

|---|---|---|

| 5-Methylimidazolidine-2,4-dione | Anticonvulsant | |

| N-[6-(4-butanoyl... | Anticancer | |

| BPU (related structure) | Anticancer via MMP inhibition |

The unique substitution pattern in this compound contributes to its distinct biological effects compared to these other compounds.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(5-Bromopyrazin-2-yl)piperidin-4-one, and how are intermediates validated?

The synthesis typically involves functionalizing the pyrazine ring with bromine and coupling it to a piperidin-4-one scaffold. A common approach is the Mannich reaction or multicomponent condensation under mild conditions, as demonstrated in azacrownophane derivatives containing fused piperidin-4-one subunits . For example, bromopyrazine derivatives can react with piperidin-4-one precursors in the presence of a catalyst (e.g., ammonium acetate) to form the target compound. Intermediates are validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity before proceeding to subsequent steps .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : Resolves crystal structure and confirms stereochemistry (e.g., SHELXL refinement for bond angles and torsion parameters) .

- NMR spectroscopy : H and C NMR identify bromine-induced deshielding in the pyrazine ring and confirm substitution patterns on the piperidinone .

- Mass spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .

Q. What safety precautions are required when handling this compound in the laboratory?

While specific toxicity data for this compound are limited, general piperidin-4-one derivatives require:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste disposal : Segregate halogenated waste streams to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model electron density distribution, identifying electrophilic sites on the bromopyrazine ring. For instance, Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps can predict regioselectivity in reactions with amines or thiols . Computational workflows (e.g., Gaussian 09) optimize geometries and calculate activation energies for proposed reaction pathways, reducing experimental trial-and-error .

Q. How do structural modifications (e.g., acylation) enhance the pharmacological potential of this compound?

Acylation of the piperidin-4-one nitrogen with groups like acetyl or benzoyl increases lipophilicity, improving blood-brain barrier penetration. For example, N-acylation using acetic anhydride under reflux conditions yields derivatives with enhanced bioactivity profiles . These modifications are validated via in vitro assays (e.g., enzyme inhibition studies for kinase targets) .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in coupling reactions)?

- Mechanistic reevaluation : Use isotopic labeling (C or N) to trace reaction pathways and identify intermediates .

- Cross-validation : Compare HPLC retention times with synthesized reference standards to distinguish byproducts .

- Statistical Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) to minimize side reactions .

Q. How can crystallographic data inform the design of derivatives with improved stability?

Crystal packing analysis (e.g., via Mercury software) reveals intermolecular interactions (e.g., hydrogen bonds, halogen stacking) that stabilize the solid-state structure. For example, the 2,6-bis(aryl)piperidin-4-one motif in related compounds shows enhanced stability due to π-π interactions between aromatic rings . Modifying substituents to reinforce these interactions can mitigate degradation in storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.